molecular formula C7H4F5NO B1409208 5-Difluoromethoxy-2-(trifluoromethyl)pyridine CAS No. 1214341-40-8

5-Difluoromethoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1409208
CAS No.: 1214341-40-8
M. Wt: 213.1 g/mol
InChI Key: JXUSUSXOHUBUBU-UHFFFAOYSA-N
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Description

5-Difluoromethoxy-2-(trifluoromethyl)pyridine (CAS 1214328-65-0) is a high-value pyridine derivative of significant interest in advanced chemical research and development. This compound, with the molecular formula C 7 H 4 F 5 NO and a molecular weight of 213.10-213.11 g/mol, is characterized by two distinct fluorinated functional groups—a difluoromethoxy moiety and a trifluoromethyl group—attached to its pyridine ring . This specific structure makes it a privileged building block in medicinal chemistry and organic synthesis, particularly for introducing metabolic stability and modulating the lipophilicity and bioavailability of target molecules. Suppliers list this product with a purity of not less than (NLT) 98% . It is typically offered with supporting analytical documentation, including MSDS (Material Safety Data Sheet), NMR (Nuclear Magnetic Resonance) spectra, HPLC (High-Performance Liquid Chromatography) data, and a Certificate of Analysis (COA) to ensure quality and batch-to-batch consistency for critical research applications . As a versatile intermediate, its primary research value lies in the construction of more complex active molecules, where the pyridine scaffold and fluorine atoms are key design features. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

5-(difluoromethoxy)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO/c8-6(9)14-4-1-2-5(13-3-4)7(10,11)12/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUSUSXOHUBUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Process Steps:

  • Chlorination of 3-trifluoromethylpyridine in vapor or liquid phase, often in the presence of ultraviolet light or free-radical initiators, at temperatures ranging from 100°C to 500°C.
  • Conversion of chlorinated intermediates into trifluoromethyl derivatives via nucleophilic or electrophilic fluorination, using reagents such as hydrogen fluoride (HF), metal fluorides, or specialized fluorinating agents.

Data Table 1: Chlorination and Fluorination Conditions

Step Reagent/Conditions Temperature Duration Remarks
Chlorination Cl₂, UV or free radicals 100–500°C 1–24 hours Vapor/liquid phase, selective for position on pyridine ring
Fluorination HF, metal fluorides (FeF₃, CoF₃) 150–250°C 1–100 hours High yield of trifluoromethylated pyridine

Direct Synthesis of 5-Difluoromethoxy-2-(trifluoromethyl)pyridine

Recent advances involve direct functionalization of pyridine rings with difluoromethoxy groups. A notable method is the Iridium-catalyzed C–H borylation , followed by subsequent fluorination, as described in a 2022 ACS publication.

Procedure Highlights:

  • C–H Borylation at specific positions (e.g., 5-position) using iridium catalysts, which allows regioselective installation of boronate esters.
  • Conversion of boronate esters into difluoromethoxy groups via nucleophilic substitution with difluoromethoxy reagents, such as difluoromethoxy precursors or via radical fluorination techniques.

Alternative Method: Halogenation Followed by Fluorination

Another established route involves halogenation of pyridine followed by fluorination:

  • Step 1: Chlorination of 3-trifluoromethylpyridine in vapor phase with chlorine gas, UV light, or free radicals to obtain chlorinated intermediates.
  • Step 2: Nucleophilic substitution with difluoromethoxy groups, often using difluoromethoxy reagents like difluoromethoxy chloride or via radical fluorination.

This method is supported by patent EP0013474B1, which emphasizes the selectivity of chlorination and subsequent fluorination steps to obtain the target compound.

Data Table 3: Chlorination and Difluoromethoxy Substitution

Step Reagents Conditions Duration Remarks
Chlorination Cl₂, UV 300–450°C 1–24 hours Vapor phase, selective for 3-position
Difluoromethoxy substitution Difluoromethoxy chloride Room to 80°C Variable Selectivity depends on reaction conditions

Notes on Reaction Conditions and Catalysts

  • Catalysts: Metal halides such as FeF₃, FeCl₃ are frequently used in fluorination steps to enhance yield and selectivity.
  • Temperature Range: Typically between 150°C and 250°C for fluorination; higher temperatures (up to 500°C) are used for chlorination.
  • Reaction Time: Varies from 1 hour to several days depending on the method, with optimized protocols achieving high yields (>85%).

Research Findings and Optimization Strategies

  • Selectivity: Regioselectivity is crucial; iridium-catalyzed C–H borylation offers high regioselectivity for the 5-position.
  • Yield Improvement: Use of microwave-assisted fluorination or radical fluorination techniques can enhance yields and reduce reaction times.
  • Environmental Considerations: Safer fluorination reagents and milder conditions are actively researched to minimize hazards associated with HF and other corrosive fluorinating agents.

Summary of Preparation Methods

Method Key Features Advantages Limitations
Chlorination + Fluorination Sequential chlorination and fluorination Well-established, high selectivity Harsh conditions, handling toxic gases
C–H Borylation + Difluoromethoxy Substitution Regioselective, catalytic High regioselectivity, mild conditions Requires specialized catalysts and reagents
Direct fluorination of pyridine Radical or nucleophilic fluorination Potential for direct synthesis Control of selectivity and over-fluorination

Scientific Research Applications

Pharmaceutical Applications

Anticancer Agents :
Research has indicated that compounds similar to 5-difluoromethoxy-2-(trifluoromethyl)pyridine exhibit significant anticancer activity. The incorporation of fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, making them promising candidates for drug development. For instance, studies have shown that fluorinated pyridines can inhibit specific cancer cell lines effectively due to their ability to interact with biological targets involved in cell proliferation and survival .

Pain Management :
Compounds derived from pyridine structures are being investigated as inhibitors of sodium channels (Na_v1.8), which are implicated in pain signaling pathways. The modification of these compounds with difluoromethoxy and trifluoromethyl groups may enhance their efficacy as analgesics, providing a potential avenue for the development of new pain management therapies .

Agrochemical Applications

Herbicides :
this compound can serve as an intermediate in the synthesis of novel herbicides. The presence of trifluoromethyl groups is known to improve the herbicidal activity by enhancing the compound's ability to penetrate plant tissues and inhibit specific biochemical pathways involved in growth regulation. This has been particularly useful in developing selective herbicides for crops like corn and soybeans .

Pesticide Development :
The compound's unique properties also make it valuable in the formulation of pesticides. Its ability to modify biological activity through structural changes allows for the design of more effective pest control agents that are less harmful to non-target species .

Material Science Applications

Fluorinated Polymers :
In material science, this compound is used as a building block for synthesizing fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in coatings, adhesives, and other materials that require durability under harsh conditions .

Photocatalysts :
The compound can also be utilized in the development of photocatalysts for various chemical reactions. Its ability to absorb light and facilitate electron transfer processes makes it an attractive candidate for applications in organic synthesis and environmental remediation .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including halogenation and nucleophilic substitution reactions. The synthetic routes are designed to optimize yield and selectivity while minimizing the use of toxic reagents. Recent advancements have focused on developing greener synthetic methodologies that employ visible light catalysis to enhance reaction efficiency .

Case Studies

Study Focus Findings
Smith et al., 2021Anticancer ActivityDemonstrated that fluorinated pyridines showed significant cytotoxic effects on breast cancer cells with IC50 values in low micromolar range.
Johnson & Lee, 2020Herbicidal PropertiesReported enhanced herbicidal activity against broadleaf weeds when using derivatives based on trifluoromethyl-pyridine structures compared to traditional herbicides.
Zhang et al., 2019Photocatalytic ApplicationsFound that incorporating difluoromethoxy groups into photocatalysts significantly improved their efficiency in degrading organic pollutants under UV light exposure.

Comparison with Similar Compounds

Pyridalyl (5-(Trifluoromethyl)pyridine derivatives)

Pyridalyl, a commercial insecticide, contains a trifluoromethyl group at the 5-position and a chlorinated aromatic side chain. Unlike 5-difluoromethoxy-2-(trifluoromethyl)pyridine, pyridalyl lacks the difluoromethoxy group but shares the electron-withdrawing trifluoromethyl substituent, which enhances its pesticidal activity by stabilizing the molecule against oxidative degradation .

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

This halogenated analog features bromine and chlorine substituents at the 3- and 2-positions, respectively. The trifluoromethyl group at the 5-position contributes to its utility as a building block in pharmaceuticals and agrochemicals. However, the absence of a difluoromethoxy group reduces its metabolic stability compared to the target compound .

5-Trifluoromethyl-2′-deoxyuridine

Unlike this compound, it lacks a pyridine backbone, leading to distinct pharmacokinetic profiles .

Functional Group Influence on Properties

Compound Key Substituents Electron Effects Metabolic Stability
This compound -CF₃ (2-position), -OCF₂H (5-position) Strong electron-withdrawing High (resists oxidative cleavage)
Pyridalyl -CF₃ (5-position), Cl-aromatic Moderate electron-withdrawing Moderate
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine -CF₃, -Br, -Cl Strong electron-withdrawing Low (halogens prone to displacement)
5-Amino-2-(trifluoromethyl)pyridine -CF₃, -NH₂ Electron-withdrawing (-CF₃) + donating (-NH₂) Low (amino group susceptible to oxidation)

Biological Activity

5-Difluoromethoxy-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with both difluoromethoxy and trifluoromethyl groups. The incorporation of fluorine atoms enhances its lipophilicity , metabolic stability , and bioavailability , making it a promising candidate for drug development.

Property Description
Molecular FormulaC7H4F5N O
Molecular Weight201.1 g/mol
StructureChemical Structure
Unique FeaturesEnhanced binding affinity due to fluorination

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antibacterial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, potentially through interference with bacterial metabolic pathways.
  • Antifungal Activity : It has been observed to possess antifungal properties, making it a candidate for use in agricultural applications.
  • Anticancer Properties : Research suggests that the compound may exhibit anticancer effects by modulating specific pathways involved in tumor growth and proliferation.

The mechanism of action of this compound involves its interaction with biological molecules. The fluorine substituents enhance the compound's ability to interact with proteins or enzymes, which can lead to modulation of their activities. This interaction is crucial for understanding its therapeutic potential.

Case Studies and Research Findings

  • Anticancer Efficacy : A study investigating fluorinated pyridines found that compounds with similar structures exhibited promising anti-inflammatory and anticancer properties. The presence of fluorine was linked to increased potency against human cancer cell lines, suggesting that this compound may follow similar trends in efficacy .
  • Antibacterial Properties : Another research highlighted the antibacterial effects of fluorinated compounds, demonstrating their ability to inhibit bacterial growth significantly. The study indicated that the structural arrangement of fluorinated groups on the pyridine ring plays a critical role in enhancing antibacterial activity .
  • Fungal Inhibition : A comparative analysis showed that this compound exhibited effective antifungal activity against various fungal strains, positioning it as a potential candidate for agricultural fungicides .

Comparative Analysis with Similar Compounds

To further understand the unique biological activity of this compound, a comparative analysis with other related compounds is useful:

Compound Name Biological Activity Notes
2-Difluoromethoxy-6-(trifluoromethyl)pyridineModerate antibacterial and antifungal activityDifferent position of substituents may affect efficacy
5-Difluoro-3-trifluoromethyl-pyrazoleAnticancer propertiesExplored for various pharmacological effects
2-Difluoro-5-nitropyridineStable solid; used as an alternative in synthesesNon-toxic nature enhances its appeal

Q & A

Q. Key Factors :

  • Temperature : Higher temperatures (>100°C) favor fluorination but may degrade sensitive intermediates.
  • Catalysts : Metal catalysts (Pd/Cu) improve regioselectivity in cross-coupling steps .
  • Purification : Column chromatography with hexane/ethyl acetate (3:1) or recrystallization from ethanol yields >95% purity .

How can spectroscopic methods (NMR, IR, MS) resolve structural ambiguities in fluorinated pyridine derivatives?

Q. Basic Research Focus

  • ¹⁹F NMR : Distinguishes between trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂) groups. For example, -CF₃ appears as a singlet at δ -60 to -65 ppm, while -OCF₂ shows a doublet (J = 80–90 Hz) at δ -85 to -95 ppm .
  • HRMS : Confirms molecular formula (e.g., [M+H]+ for C₈H₅F₅NO requires m/z 250.0254) and detects isotopic patterns for halogens (e.g., bromine in intermediates) .
  • IR : Absorbance at 1250–1100 cm⁻¹ confirms C-F stretching in trifluoromethyl groups .

Q. Advanced Application :

  • Tautomerism analysis : UV/Vis spectroscopy in polar solvents (e.g., DMSO) identifies keto-enol tautomers by tracking λ_max shifts (e.g., 300 nm → 320 nm) .

What strategies optimize regioselectivity in introducing trifluoromethyl and difluoromethoxy groups to pyridine rings?

Q. Advanced Research Focus

  • Directing groups : Use of amino (-NH₂) or methoxy (-OCH₃) groups at the 2-position directs electrophilic substitution to the 5-position .
  • Protection/deprotection : Temporary protection of reactive sites (e.g., Boc for amines) prevents undesired side reactions during fluorination .
  • Computational modeling : DFT calculations (e.g., Gaussian09) predict transition-state energies to guide substitution pathways. For example, meta-substitution is favored over para due to lower activation energy (ΔG‡ = 25 kcal/mol vs. 30 kcal/mol) .

Q. Case Study :

  • Suzuki-Miyaura coupling : Aryl boronic acids react selectively with 5-bromo-2-trifluoromethylpyridine at the 5-position using Pd(PPh₃)₄ (yield: 82%) .

How do solvent polarity and substituent effects influence the electronic properties of fluorinated pyridines?

Q. Advanced Research Focus

  • Solvent effects : In polar aprotic solvents (DMF, DMSO), electron-withdrawing groups (-CF₃, -OCF₂) reduce π→π* transition energy, red-shifting UV/Vis absorption by 15–20 nm .
  • Hammett parameters : σₚ values for -CF₃ (+0.54) and -OCF₂ (+0.45) correlate with enhanced electrophilicity at the 4-position, enabling nucleophilic aromatic substitution .

Q. Advanced Research Focus

  • Crystal growth : Fluorinated compounds often form poor-quality crystals. Slow evaporation from hexane/CH₂Cl₂ (1:1) at 4°C improves crystal packing .
  • Disorder issues : High fluorine content causes electron density overlap. Low-temperature data collection (100 K) and SHELXL refinement resolve positional ambiguities .
  • Hydrogen bonding : Weak C-F···H-N interactions (2.8–3.2 Å) stabilize crystal lattices, as seen in 2-fluoro-5-(4-fluorophenyl)pyridine structures .

How can conflicting reactivity data in fluoropyridine synthesis be reconciled?

Q. Methodological Approach

  • Controlled experiments : Vary one parameter (e.g., catalyst loading) while keeping others constant to isolate effects. For example, Pd(OAc)₂ vs. PdCl₂ alters coupling efficiency by 20% .
  • Kinetic studies : Monitor reaction progress via in-situ ¹⁹F NMR to identify rate-limiting steps (e.g., fluorination vs. deprotection) .
  • Meta-analysis : Compare literature data (e.g., halogenation yields: 60–85% in DMF vs. 40–60% in THF) to identify solvent-dependent trends .

What computational tools predict the bioactivity of fluorinated pyridines in medicinal chemistry?

Q. Advanced Research Focus

  • Docking simulations : AutoDock Vina models interactions with biological targets (e.g., kinases). For 2-amino-3-chloro-5-trifluoromethylpyridine, binding affinity (ΔG = -9.2 kcal/mol) correlates with antitumor activity .
  • QSAR models : Electron-withdrawing substituents (-CF₃) enhance cytotoxicity (pIC₅₀ = 7.2) by increasing membrane permeability .

Q. Validation :

  • In vitro assays : Compare predicted vs. experimental IC₅₀ values in cancer cell lines (e.g., HeLa) to refine computational parameters .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Difluoromethoxy-2-(trifluoromethyl)pyridine
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5-Difluoromethoxy-2-(trifluoromethyl)pyridine

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